9-Benzyl-2-chloro-N-(4-fluorophenyl)-9H-purin-6-amine hydrochloride
Description
9-Benzyl-2-chloro-N-(4-fluorophenyl)-9H-purin-6-amine hydrochloride is a synthetic organic compound that belongs to the purine class of molecules. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
Molecular Formula |
C18H14Cl2FN5 |
|---|---|
Molecular Weight |
390.2 g/mol |
IUPAC Name |
9-benzyl-2-chloro-N-(4-fluorophenyl)purin-6-amine;hydrochloride |
InChI |
InChI=1S/C18H13ClFN5.ClH/c19-18-23-16(22-14-8-6-13(20)7-9-14)15-17(24-18)25(11-21-15)10-12-4-2-1-3-5-12;/h1-9,11H,10H2,(H,22,23,24);1H |
InChI Key |
PWEIXFZOWJYKAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC=C(C=C4)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-2-chloro-N-(4-fluorophenyl)-9H-purin-6-amine hydrochloride typically involves multi-step organic reactions. The starting materials are usually commercially available purine derivatives, which undergo various chemical transformations such as chlorination, benzylation, and amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions could be used to modify the compound’s structure, such as reducing a nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce new functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 9-benzyl-2-chloro-N-(4-fluorophenyl)-9H-purin-6-amine hydrochloride is with a molecular weight of approximately 353.78 g/mol. The compound features a purine ring structure, which is substituted with a chlorine atom and a fluorophenyl group, contributing to its biological activity and pharmacokinetic properties .
Biological Activities
Research indicates that derivatives of 9H-purin-6-amine, including this compound, exhibit various biological activities:
- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, making it a candidate for anticancer drug development. Its mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis.
- Antiviral Properties : The compound has demonstrated potential antiviral effects against specific viruses, possibly by interfering with viral replication processes .
- Enzyme Inhibition : As a purine derivative, it may act as an inhibitor for various enzymes involved in nucleotide metabolism, which can be beneficial in treating disorders related to purine metabolism .
Medicinal Chemistry Applications
The structural modifications of this compound allow for the exploration of its pharmacological potential. The following table summarizes some derivatives and their unique characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 9H-Purin-2-amino, 6-chloro | Contains an amino group | Lacks fluorophenyl substitution |
| 6-Chloro-N,N-dimethylpurine | Dimethyl substitution on nitrogen | Simpler structure without phenyl groups |
| 2-Chloro-N-(4-methoxyphenyl)-9H-purin-6-amine | Methoxy group instead of fluorophenyl | Different electronic properties affecting activity |
The presence of the fluorophenyl group is particularly noteworthy as it may enhance the compound's lipophilicity and bioavailability, influencing its distribution and efficacy within biological systems .
Case Studies
-
Anticancer Research :
- A study evaluating the efficacy of various purine derivatives, including this compound, highlighted its ability to induce apoptosis in breast cancer cells. The compound showed a dose-dependent response, suggesting that further optimization could lead to potent anticancer agents.
- Antiviral Studies :
- Enzyme Interaction :
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, purine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Caffeine: A stimulant that is also a purine derivative.
Allopurinol: A medication used to treat gout, which is a purine analog.
Uniqueness
What sets 9-Benzyl-2-chloro-N-(4-fluorophenyl)-9H-purin-6-amine hydrochloride apart from these compounds is its specific substitution pattern, which could confer unique biological activities or chemical reactivity. This uniqueness makes it a compound of interest for further research and development.
Biological Activity
9-Benzyl-2-chloro-N-(4-fluorophenyl)-9H-purin-6-amine hydrochloride is a synthetic compound with potential therapeutic applications due to its structural similarity to purine derivatives, which are known to exhibit a variety of biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₃ClFN₅
- Molecular Weight : 353.78 g/mol
- Density : 1.41 g/cm³
- Boiling Point : 502.6 °C at 760 mmHg
- Flash Point : 257.8 °C
The biological activity of this compound can be attributed to several mechanisms:
- Adenosine Receptor Modulation : The compound exhibits antagonistic properties towards adenosine receptors, particularly A₂A and A₃ subtypes, which are involved in various physiological processes including neuroprotection and inflammation modulation .
- Phosphodiesterase Inhibition : It shows inhibitory activity against phosphodiesterases (PDEs), which play a critical role in cellular signaling by regulating cyclic nucleotide levels. This inhibition can enhance intracellular signaling pathways related to neuroprotection and anti-inflammatory effects .
- Monoamine Oxidase Inhibition : The compound has been reported to inhibit monoamine oxidase (MAO-B), an enzyme involved in the degradation of neurotransmitters. This inhibition is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies
- Neuroprotective Effects : In a study evaluating the neuroprotective potential of various compounds, this compound demonstrated significant protective effects against oxidative stress in a cellular model of toxin-induced neurotoxicity. The results indicated that the compound could reduce neuronal cell death and improve cell viability in vitro .
- Antimicrobial Activity : Although primarily studied for its neuroprotective properties, the compound also exhibited antimicrobial activity against various bacterial strains. It showed moderate inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 4.69 to 77.38 µM against Gram-positive and Gram-negative bacteria .
- Multi-target Drug Development : Research has highlighted the potential of using this compound as a scaffold for developing multitarget drugs aimed at treating neurodegenerative diseases by combining adenosine receptor antagonism with MAO-B inhibition and PDE activity modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
